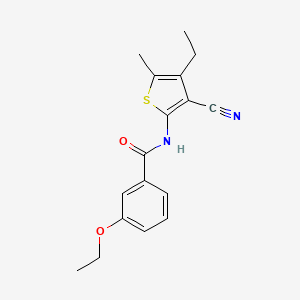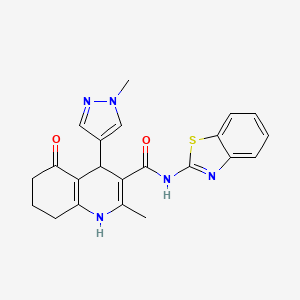![molecular formula C10H15N5S B14930452 5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14930452.png)
5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-propyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex heterocyclic compound that features both pyrazole and triazole rings These rings are known for their versatility and wide range of applications in medicinal chemistry, agrochemicals, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 3-methyl-1H-pyrazole with a suitable aldehyde to form the intermediate, which is then reacted with 4-propyl-4H-1,2,4-triazole under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful for various applications .
Applications De Recherche Scientifique
5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to specific sites. The sulfur atom in the compound can also participate in redox reactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-METHYL-1H-PYRAZOL-1-YLHYDROSULFIDE
- 4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-PROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of pyrazole and triazole rings with a sulfur atom. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications. The presence of the propyl group also adds to its uniqueness by influencing its solubility and reactivity .
Propriétés
Formule moléculaire |
C10H15N5S |
|---|---|
Poids moléculaire |
237.33 g/mol |
Nom IUPAC |
3-[(3-methylpyrazol-1-yl)methyl]-4-propyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H15N5S/c1-3-5-15-9(11-12-10(15)16)7-14-6-4-8(2)13-14/h4,6H,3,5,7H2,1-2H3,(H,12,16) |
Clé InChI |
KLOVDHGOKAFWLN-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=NNC1=S)CN2C=CC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dimethoxy-6-{(E)-[2-(methylsulfonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B14930372.png)

![(4Z)-2-(4-methyl-3-nitrophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B14930380.png)

![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14930401.png)
![ethyl 4-cyano-5-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14930408.png)
![4-Bromo-1,5-dimethyl-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B14930414.png)

![7-(difluoromethyl)-N-phenethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930434.png)
![1-[(2-fluorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14930437.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930442.png)


![4-({2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930460.png)
